molecular formula C17H14BrNO4 B3965458 2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B3965458
M. Wt: 376.2 g/mol
InChI Key: BVABEAASSZRXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that is commonly referred to as BRD-9424. It is an isoindoline-1,3-dione derivative that has been synthesized for its potential use in scientific research applications. BRD-9424 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.

Mechanism of Action

BRD-9424 works by binding to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage. This ultimately results in cell death, particularly in cancer cells that are already undergoing DNA damage due to their rapid proliferation. The anti-inflammatory effects of BRD-9424 are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
In addition to its effects on PARP and inflammation, BRD-9424 has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. BRD-9424 has also been found to induce autophagy, a process by which cells degrade and recycle their own components.

Advantages and Limitations for Lab Experiments

One advantage of using BRD-9424 in lab experiments is its potency as a PARP inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects on other cellular processes. However, one limitation of using BRD-9424 is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research involving BRD-9424. One area of interest is its potential use in combination with other PARP inhibitors or chemotherapy drugs for the treatment of cancer. Another potential direction is the study of its effects on other cellular processes, such as DNA replication and transcription. Additionally, the development of analogs with improved solubility and potency could lead to further applications of this compound in scientific research.

Scientific Research Applications

BRD-9424 has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in the repair of DNA damage, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer. BRD-9424 has also been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[3-(4-bromophenoxy)-2-hydroxypropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c18-11-5-7-13(8-6-11)23-10-12(20)9-19-16(21)14-3-1-2-4-15(14)17(19)22/h1-8,12,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVABEAASSZRXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(COC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.